molecular formula C11H24N2O2 B13533217 tert-butylN-(4-amino-2,2-dimethylbutyl)carbamate

tert-butylN-(4-amino-2,2-dimethylbutyl)carbamate

Cat. No.: B13533217
M. Wt: 216.32 g/mol
InChI Key: WHDJZFBKQKJKLS-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-amino-2,2-dimethylbutyl)carbamate: is a compound that has garnered significant interest in the scientific community due to its diverse applications in chemistry and biology. This compound contains a carbamate group, which is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-2,2-dimethylbutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-amino-2,2-dimethylbutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed:

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted carbamates and other derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-amino-2,2-dimethylbutyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. It serves as a protective group for amino acids during peptide synthesis.

Industry: In the industrial sector, tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate is used in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

  • tert-Butyl N-(4-aminobenzyl)carbamate
  • tert-Butyl N-(4-amino-2,2-dimethylpropyl)carbamate
  • tert-Butyl N-(4-amino-2,2-dimethylpentyl)carbamate

Uniqueness: tert-Butyl N-(4-amino-2,2-dimethylbutyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in various chemical and biological applications compared to its similar counterparts .

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-11(4,5)6-7-12/h6-8,12H2,1-5H3,(H,13,14)

InChI Key

WHDJZFBKQKJKLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CCN

Origin of Product

United States

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